molecular formula C35H60O7P2 B1263815 Ditrans,polycis-heptaprenyl diphosphate

Ditrans,polycis-heptaprenyl diphosphate

Cat. No. B1263815
M. Wt: 654.8 g/mol
InChI Key: LSJLEXWXRKTZAJ-KQKACQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-heptaprenyl diphosphate is a polymer.

Scientific Research Applications

Enzyme-substrate Complexation Studies

Ditrans, polycis-heptaprenyl diphosphate's interaction with enzymes has been studied using atomic force microscopy and quartz crystal microbalance, providing insights into molecular mechanisms of enzyme reactions. Heptaprenyl diphosphate synthase, which uses this substrate, has shown specific interactions critical for its catalytic activity, particularly in the presence of Mg2+ and farnesyl diphosphate (Suzuki et al., 2006).

Impact on Antibiotic Sensitivity

Heptaprenyl diphosphate, an isoprenoid intermediate, has been linked to increased sensitivity to bacitracin, an antibiotic. Inactivation of a specific enzyme in Bacillus subtilis led to this sensitivity, indicating a connection between heptaprenyl diphosphate accumulation and antibiotic resistance mechanisms (Kingston et al., 2014).

Substrate Selectivity in Enzymatic Reactions

Research on heptaprenyl diphosphate synthase's substrate selectivity revealed that this enzyme prefers certain substrates for the complexation, contributing to our understanding of biological reactions and enzyme specificity (Suzuki et al., 2008).

Biosynthesis in Bacteria

Studies on Mycobacterium species showed that heptaprenyl diphosphate is involved in polyprenyl phosphate synthesis, highlighting differences in enzymatic processes between Mycobacterium smegmatis and Mycobacterium tuberculosis (Crick et al., 2000).

Role in Plant Growth and Development

Research into Arabidopsis thaliana's cis-prenyltransferase, which synthesizes polyprenyl diphosphates including heptaprenyl diphosphate, has shed light on the enzyme's role and significance in plant growth and development (Oh et al., 2000).

Functional Analysis of Enzyme Components

A detailed study of the components of heptaprenyl diphosphate synthase from Bacillus subtilis revealed how these components interact to form a catalytically active complex, contributing to our understanding of enzymatic function and interaction (Zhang et al., 1998).

Structural Analysis in Bacterial Enzymes

The structure and inhibition mechanism of heptaprenyl diphosphate synthase from Staphylococcus aureus were studied, providing insights into the formation of menaquinone and potential antibiotic leads (Desai et al., 2016).

properties

Product Name

Ditrans,polycis-heptaprenyl diphosphate

Molecular Formula

C35H60O7P2

Molecular Weight

654.8 g/mol

IUPAC Name

[(2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C35H60O7P2/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-41-44(39,40)42-43(36,37)38/h15,17,19,21,23,25,27H,9-14,16,18,20,22,24,26,28H2,1-8H3,(H,39,40)(H2,36,37,38)/b30-17+,31-19+,32-21-,33-23-,34-25-,35-27-

InChI Key

LSJLEXWXRKTZAJ-KQKACQDCSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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